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molecular formula C7H8N2O3 B8465492 2-Amino-4-methyl-5-nitrophenol

2-Amino-4-methyl-5-nitrophenol

Cat. No. B8465492
M. Wt: 168.15 g/mol
InChI Key: WZSBYBXNPKFJTA-UHFFFAOYSA-N
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Patent
US04407930

Procedure details

To a stirred solution of 2-amino-5-nitro-p-cresol (3.3 g, 0.0146 mol) in xylene (35 ml) was added the triethylorthoacetate (6.4 g, 0.0392 mol) in one portion. The mixture was refluxed for one hour, filtered through a pad of decolorizing carbon and concentrated to dryness under reduced pressure. The residue was triturated with ligroin and 2.7 g (71 percent) of white solid was collected. NMR was consistent for the product.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[C:4]([CH3:12])[CH:3]=1.[CH2:13](C(CC)(CC)C([O-])([O-])[O-])[CH3:14]>C1(C)C(C)=CC=CC=1>[CH3:13][C:14]1[O:8][C:7]2[CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:4]([CH3:12])=[CH:3][C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
NC1=CC(=C(C=C1O)[N+](=O)[O-])C
Name
triethylorthoacetate
Quantity
6.4 g
Type
reactant
Smiles
C(C)C(C([O-])([O-])[O-])(CC)CC
Name
Quantity
35 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of decolorizing carbon
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ligroin and 2.7 g (71 percent) of white solid
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
Smiles
CC=1OC2=C(N1)C=C(C(=C2)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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